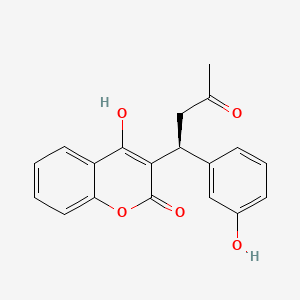

3'-Hydroxywarfarin

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-[(1S)-1-(3-hydroxyphenyl)-3-oxobutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)9-15(12-5-4-6-13(21)10-12)17-18(22)14-7-2-3-8-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDKYQGKCKYAWAT-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@@H](C1=CC(=CC=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924973 | |

| Record name | 2-Hydroxy-3-[1-(3-hydroxyphenyl)-3-oxobutyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124952-36-9 | |

| Record name | 3'-Hydroxywarfarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124952369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-3-[1-(3-hydroxyphenyl)-3-oxobutyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Aspects of 3 Hydroxywarfarin Formation and Disposition

Warfarin (B611796) Enantiomerism and Regioselective Hydroxylation

Warfarin is administered as a racemic mixture, meaning it consists of equal amounts of two enantiomers: (S)-warfarin and (R)-warfarin. researchgate.netdiva-portal.org These stereoisomers, which are non-superimposable mirror images of each other, exhibit different pharmacological activities and metabolic fates. ahajournals.orgoup.com The (S)-enantiomer is recognized as being three to five times more potent in its anticoagulant effect than the (R)-enantiomer. frontiersin.orgnih.gov

The metabolism of warfarin is both stereoselective and regioselective, meaning that the enzymes responsible for its breakdown differentiate between the (R) and (S) forms and also target specific positions on the molecule for chemical modification. researchgate.netdiva-portal.org The primary metabolic pathway is hydroxylation, a Phase I oxidation reaction catalyzed by various CYP enzymes in the liver. researchgate.netwikipedia.org This process introduces a hydroxyl group (-OH) at different positions on the warfarin molecule, leading to the formation of various hydroxylated metabolites, including 6-, 7-, 8-, 10-, and 4'-hydroxywarfarins. frontiersin.org The formation of 3'-Hydroxywarfarin is a less common pathway, with research indicating its production through microbial metabolism. utexas.edu

The regioselectivity of hydroxylation is highly dependent on the specific CYP isozyme involved. For instance, CYP2C9 is the principal enzyme responsible for the metabolism of the more potent (S)-warfarin, primarily converting it to (S)-7-hydroxywarfarin. nih.govfda.gov In contrast, the metabolism of (R)-warfarin is more complex, involving multiple CYPs such as CYP1A2, CYP2C19, and CYP3A4, which generate a range of hydroxylated products. nih.govtg.org.au This enzymatic division of labor underscores the intricate control mechanisms governing warfarin's biotransformation.

Stereoselective Generation of this compound Enantiomers

The formation of this compound, like other warfarin metabolites, is subject to stereoselective processes. This means that the enzymatic reactions involved can preferentially produce one enantiomer of this compound over the other. The specific enzymes involved in the 3'-hydroxylation of warfarin have been a subject of study, with evidence pointing towards specific microbial metabolic pathways. utexas.edu

The stereochemistry of the resulting this compound molecule is determined by the orientation of the warfarin enantiomer within the enzyme's active site. The enzyme's three-dimensional structure dictates which face of the substrate is accessible for hydroxylation, leading to the preferential formation of either (R)- or (S)-3'-Hydroxywarfarin. This process is a hallmark of enantioselective synthesis, where a chiral catalyst or enzyme directs the formation of a specific stereoisomer. wikipedia.orgslideshare.net

Implications of Stereochemistry for Enzymatic Recognition and Reaction Kinetics

The stereochemical nature of warfarin and its metabolites has profound implications for how they are recognized by enzymes and the subsequent kinetics of the metabolic reactions. nih.gov The distinct three-dimensional shapes of (R)- and (S)-warfarin lead to differential binding affinities and catalytic efficiencies with various CYP enzymes. nih.gov

Enzymes, being chiral macromolecules themselves, can distinguish between the enantiomers of a substrate. nih.gov This is because the binding of a substrate to an enzyme's active site often involves a three-point attachment, and only one enantiomer may fit correctly to allow for the catalytic reaction to occur efficiently. This principle governs the stereoselective metabolism of warfarin, where enzymes like CYP2C9 show a clear preference for (S)-warfarin. nih.gov

The kinetics of these enzymatic reactions are also influenced by stereochemistry. The Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can differ significantly between the two enantiomers for a given enzyme. nih.gov For example, studies have shown that human liver microsomes exhibit high-affinity and low-affinity subsets of cytochrome P-450 isozymes for warfarin enantiomers, leading to different metabolic profiles at varying substrate concentrations. nih.gov The intrinsic clearance (Vmax/Km) for the formation of each metabolite provides a more accurate reflection of the regio- and stereoselective metabolism observed in vivo. nih.gov

Enzymatic Biotransformation Pathways Leading to 3 Hydroxywarfarin

Primary Cytochrome P450 (CYP) Isoforms Involved in Warfarin (B611796) Hydroxylation

The oxidative metabolism of warfarin is stereo- and regio-selective, with several CYP isoforms contributing to the hydroxylation of the parent compound. drugbank.com These enzymatic reactions convert active warfarin into less active or inactive hydroxywarfarins. ingentaconnect.com The primary isoforms involved in this process include CYP2C9, CYP1A2, CYP2C19, and CYP3A4, each demonstrating a preference for one of the enantiomers and the position of hydroxylation. wikipedia.orgnih.govpharmacytimes.com

CYP2C9 is the principal enzyme responsible for the metabolism of the more potent S-warfarin. pharmgkb.orgniih.org.inresearchgate.net This isoform exhibits high efficiency and site selectivity, predominantly catalyzing the hydroxylation of S-warfarin at the 7-position to form S-7-hydroxywarfarin, which is the most abundant metabolite found in humans. nih.govsci-hub.se To a lesser extent, CYP2C9 also produces S-6-hydroxywarfarin. niih.org.insci-hub.se The activity of CYP2C9 is a critical determinant of S-warfarin clearance, and genetic variations within the CYP2C9 gene can significantly impact patient response to warfarin therapy. niih.org.inpharmacytimes.com Drugs that inhibit the CYP2C9 isoenzyme can potentiate the anticoagulant effect of warfarin. nih.gov

While CYP2C9 dominates S-warfarin metabolism, the biotransformation of R-warfarin is more distributed across several other CYP isoforms. pharmgkb.orgnih.gov

CYP1A2 and CYP2C19: These enzymes are primarily involved in the metabolism of R-warfarin. Both CYP1A2 and CYP2C19 catalyze the formation of R-6-hydroxywarfarin and R-8-hydroxywarfarin. niih.org.innih.govsci-hub.se CYP1A2 also contributes to the formation of R-7-hydroxywarfarin. drugbank.com While there is some overlap, studies suggest that R-8-hydroxywarfarin may be a unique biomarker for CYP2C19 activity. ingentaconnect.com

Detailed Enzymatic Reaction Mechanisms and Kinetics of 3'-Hydroxylation

The enzymatic reactions carried out by cytochrome P450 are mono-oxygenation reactions. In the case of warfarin, this involves the insertion of one atom of molecular oxygen into the warfarin molecule to form a hydroxylated product, with the second oxygen atom being reduced to water. drugbank.com It is important to note that while the focus is on 3'-hydroxywarfarin, its formation is primarily through reduction, not CYP-mediated hydroxylation. nih.gov The R-enantiomer of warfarin is reduced to the active metabolite this compound. nih.gov The kinetics of the major CYP-mediated hydroxylation reactions, however, have been well-characterized.

The efficiency of an enzymatic reaction can be described by its Michaelis-Menten kinetics, including the substrate affinity (Kₘ) and the maximum reaction velocity (Vₘₐₓ). For the primary pathway of S-warfarin metabolism by CYP2C9, studies using human liver microsomes have determined the Kₘ for the formation of 7-hydroxywarfarin (B562546) to be approximately 5.2 μM, with a Vₘₐₓ of 173 pmol/min/mg of protein. nih.gov In comparison, the metabolic efficiency of CYP2C19 towards S-warfarin is lower, which is reflected in its kinetic parameters. ingentaconnect.com

Below is an interactive table summarizing the kinetic parameters for warfarin hydroxylation by key CYP isoforms.

Cytochrome P450 enzymes function as part of a multicomponent electron transfer chain. Their catalytic activity is dependent on the presence of specific cofactors. The mono-oxygenation reaction requires two electrons, which are provided by NADPH. drugbank.com These electrons are transferred from NADPH to the CYP enzyme via another protein, NADPH-cytochrome P450 reductase. drugbank.com Molecular oxygen is also a critical requirement, serving as the source of the oxygen atom that is incorporated into the substrate. drugbank.com

Non-Cytochrome P450 Enzymes in Warfarin Metabolism

In addition to the extensive oxidative metabolism by the CYP450 system, warfarin is also metabolized by non-CYP enzymes. Carbonyl reductases are responsible for the reduction of the ketone group in the side chain of both warfarin enantiomers to produce diastereoisomeric alcohol derivatives. niih.org.innih.gov This reductive pathway is particularly relevant to the formation of this compound, which is an active reduced metabolite of the R-enantiomer of warfarin. nih.gov These reduced alcohol metabolites, along with the oxidative metabolites, are then typically eliminated via urinary excretion. niih.org.in

Pharmacogenetic Influences on 3 Hydroxywarfarin Formation

Genetic Polymorphisms in CYP Enzymes Affecting Hydroxylation Capacity

Polymorphisms in Other CYPs and Their Contribution to Metabolic Variability

The metabolic clearance of R-warfarin is facilitated by a group of CYP enzymes distinct from the primary S-warfarin pathway. Genetic polymorphisms in the genes encoding these enzymes are the main drivers of variability in the formation of R-warfarin metabolites, including 3'-Hydroxywarfarin. Key enzymes involved are CYP1A2, CYP2C19, and CYP3A4.

CYP1A2: This enzyme is primarily involved in the formation of 6- and 8-hydroxy R-warfarin.

CYP3A4: This is a major enzyme in R-warfarin metabolism, responsible for producing 10-hydroxywarfarin (B562548).

The collective genetic variation within these enzymes dictates the metabolic fate of R-warfarin and thus the rate of this compound formation.

| Enzyme | Primary R-Warfarin Metabolites Formed | Known Polymorphic Influence | Reference |

|---|---|---|---|

| CYP1A2 | 6-hydroxywarfarin (B562544), 8-hydroxywarfarin | Contributes to interindividual variability. | |

| CYP2C19 | 6-hydroxywarfarin, 7-hydroxywarfarin (B562546), 8-hydroxywarfarin | Variants like 2 (reduced function) and *17 (increased function) significantly alter R-warfarin clearance. | |

| CYP3A4 | 10-hydroxywarfarin | Contributes to interindividual variability. | |

| CYP2C9 | Minor contributor to R-warfarin metabolism | Variants (2, *3) have a limited effect on R-warfarin clearance compared to S-warfarin. |

Methodologies for Investigating Genetic Determinants of this compound Formation

The investigation of how genetic factors influence the formation of this compound involves a multi-step process combining molecular genetics with analytical chemistry and clinical data analysis.

The foundational step is the genetic analysis of patients. This is accomplished through various genotyping techniques designed to identify known polymorphisms in relevant CYP genes. Common laboratory methods include Polymerase Chain Reaction (PCR)-based assays, such as real-time PCR with specific probes (e.g., TaqMan) and PCR-Restriction Fragment Length Polymorphism (PCR-RFLP). For broader discovery or more comprehensive analysis, DNA sequencing, including traditional Sanger sequencing and Next-Generation Sequencing (NGS), may be employed.

Concurrently, patient samples, typically serum or plasma, are analyzed to quantify the concentrations of warfarin (B611796) enantiomers and their metabolites. High-Performance Liquid Chromatography (HPLC) is a standard and effective method for measuring levels of both warfarin and this compound. More sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also used for precise metabolite quantification.

Analytical Methodologies for Quantitative and Qualitative Research on 3 Hydroxywarfarin

Chromatographic Techniques (HPLC, LC-MS/MS) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques for the separation and detection of 3'-hydroxywarfarin and other warfarin (B611796) metabolites. plos.orgjournal-jps.com HPLC systems, often equipped with a C18 column, can effectively separate this compound from its parent compound and other metabolites. plos.orgnih.gov For instance, one method utilized an Omnisphere C18 column (25 cm x 4.6 mm, 4.6 μm) with a mobile phase consisting of triethanolamine, phosphoric acid, water, and acetonitrile (B52724), adjusted to pH 3.3. nih.gov

LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for many research applications. mdpi.comnih.gov This technique allows for the simultaneous characterization and determination of warfarin and its various hydroxylated metabolites. mdpi.comnih.gov The separation of these structurally similar compounds can be challenging, but advanced LC-MS/MS methods have been developed to overcome these difficulties. nih.govnih.gov For example, an LC-MS/MS QTrap method has been used to determine the kinetic parameters of warfarin metabolite formation, including this compound, in human liver microsomal preparations. nih.gov

Table 1: Overview of Chromatographic Systems for this compound Analysis

| Technique | Column Type | Mobile Phase Example | Reference |

|---|---|---|---|

| HPLC-UV | Omnisphere C18 (25 cm x 4.6 mm, 4.6 μm) | Triethanolamine, phosphoric acid, H₂O, CH₃CN (pH 3.3) | nih.gov |

| LC-MS/MS | HYPERSIL CHIRAL-OT | Not specified | nih.gov |

| LC-MS/MS QTrap | Not specified | Not specified | nih.gov |

| UPC²-MS/MS | ACQUITY UPC² Trefoil™ CEL1 (3.0 x 100 mm, 2.5 μm) | Ammonium formate (B1220265) modified methanol (B129727) (co-solvent) | lcms.cz |

Warfarin is administered as a racemic mixture of (R)- and (S)-enantiomers, which are metabolized differently. mdpi.comnih.gov Therefore, chiral chromatography is essential for the enantiomeric resolution of warfarin and its metabolites, including this compound. mdpi.comnih.gov Sensitive and specific chiral LC-MS/MS methods have been developed to simultaneously identify and quantify the enantiomers of warfarin and its hydroxy metabolites. mdpi.comnih.gov

Successful separation has been achieved using specialized chiral columns. For example, a HYPERSIL CHIRAL-OT column was used to achieve baseline resolution of warfarin enantiomers and their hydroxylated metabolites in rat plasma. mdpi.comnih.gov Another approach employed a beta-cyclodextrin (B164692) column (250 x 4.6 mm, 5 µm) for the separation of (R)- and (S)-warfarin. nih.gov Micellar electrokinetic chromatography (MEKC) coupled with mass spectrometry, using polymeric surfactants like polysodium N-undecenoyl-L, L-leucylvalinate (poly-L,L-SULV), has also been successfully applied for the baseline separation of warfarin and its five major metabolites in a single run. nih.gov UltraPerformance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography (SFC), has also been shown to be highly effective for the enantiomeric separation of warfarin and its hydroxylated metabolites in under five minutes. lcms.cz

Various detection strategies are employed following chromatographic separation. Ultraviolet (UV) detection is a common and straightforward method used in HPLC systems. plos.orgnih.govnih.gov In one study, a UV detector was set at a wavelength of 280 nm for the analysis of this compound. nih.gov Another method for warfarin enantiomers used UV absorbance at 320 nm. nih.gov

Mass spectrometry (MS) offers significantly higher sensitivity and specificity, making it the gold standard for metabolic research. researchgate.net LC-MS/MS systems, often using an electrospray ionization (ESI) source in negative ion mode, are frequently used. mdpi.comnih.goveurjchem.com The multiple reaction monitoring (MRM) mode enhances the selectivity and sensitivity of detection, allowing for the quantification of metabolites at very low concentrations. nih.govnih.goveurjchem.com For instance, an LC-MS/MS QTrap method demonstrated a limit of quantitation (LOQ) in the range of 1-3 nM for six hydroxylated warfarin metabolites. nih.gov In contrast, an LC-MS/MS method with a differential mobility spectrometry (DMS) interface had a higher LOQ of 100 nM but a much shorter run time (2.8 minutes vs. 22 minutes). nih.gov

Sample Preparation and Extraction Protocols for Research Matrices (e.g., Liver Microsomes, Plasma from Animal Models)

Effective sample preparation is critical for removing interferences and concentrating the analyte from complex biological matrices like plasma and liver microsomes. mdpi.comnih.gov Common techniques include protein precipitation and liquid-liquid extraction.

For plasma samples, protein precipitation is a simple and widely used method. nih.goveurjchem.com This can be achieved by adding solvents like acetonitrile or a methanol-acetonitrile mixture to the plasma sample, followed by centrifugation to remove the precipitated proteins. nih.goveurjchem.comtandfonline.comresearchgate.net One study reported an extraction efficiency of 103% for warfarin from human liver microsomes using protein precipitation with acetonitrile. tandfonline.com

Liquid-liquid extraction is another common protocol. In one method, human plasma was acidified with sulfuric acid before extraction with ethyl ether. nih.gov For serum samples, a procedure involving the addition of sulfuric acid and subsequent extraction with diethyl ether has been described. nih.gov The resulting organic phase is then evaporated, and the residue is reconstituted in the mobile phase for injection into the HPLC system. nih.govnih.gov For studies involving liver microsomes, incubations are typically terminated by adding a quenching solvent like acetonitrile. tandfonline.com The mixture is then centrifuged, and the supernatant is directly analyzed. nih.govtandfonline.com

Table 2: Sample Preparation Protocols for this compound Analysis

| Matrix | Preparation Technique | Key Reagents | Reference |

|---|---|---|---|

| Rat Plasma | Protein Precipitation | Acetonitrile | nih.gov |

| Human Plasma | Protein Precipitation | Acetonitrile | eurjchem.com |

| Human Serum | Liquid-Liquid Extraction | 1M H₂SO₄, (C₂H₅)₂O | nih.gov |

| Human Plasma | Liquid-Liquid Extraction | 1 N H₂SO₄, Ethyl ether | nih.gov |

| Human Liver Microsomes | Protein Precipitation | Acetonitrile | tandfonline.com |

Validation of Analytical Methods for Research Applications (e.g., Linearity, Sensitivity, Reproducibility)

Validation is essential to ensure that an analytical method is suitable for its intended purpose, demonstrating its linearity, sensitivity, and reproducibility. europa.eu

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, one HPLC-UV method demonstrated excellent linearity with a coefficient of determination (r²) of 0.9998. plos.orgnih.gov Chiral LC-MS/MS methods have also shown good linearity over specified concentration ranges for various warfarin metabolites. nih.govnih.gov For example, a chiral MEKC-MS/MS method was linear from 10–1000 ng/mL for R- and S-4'-OH-WAR. nih.gov

Sensitivity: The sensitivity of a method is typically defined by its limit of detection (LOD) and lower limit of quantification (LLOQ). An LC-MS/MS QTrap method reported an LOQ between 1-3 nM for several hydroxywarfarin metabolites. nih.gov A chiral LC-MS/MS method for rat plasma had an LLOQ of 1.0 ng/mL for 7- and 10(R)-OH-warfarin enantiomers. nih.gov An older HPLC-UV method reported a higher detection limit of 25 ng/ml for several hydroxywarfarins. capes.gov.brresearchgate.netnih.gov

Reproducibility: Reproducibility is assessed by evaluating the precision and accuracy of the method. Precision, often expressed as the relative standard deviation (RSD), measures the closeness of repeated measurements. Accuracy refers to the closeness of the measured value to the true value. Validated methods demonstrate good precision and accuracy, typically with RSD values below 15% and accuracy within ±15% of the nominal concentration. nih.goveurjchem.com For example, a chiral HPLC-UV method for warfarin enantiomers showed RSDs for quality control samples ranging from 2.4% to 10.9%, with mean concentrations being less than 6.0% from the nominal values. nih.gov A chiral MEKC-MS/MS assay reported intra-day and inter-day reproducibilities at ≤ 10.1 % RSD. nih.gov

Table 3: Method Validation Parameters for Hydroxywarfarin Analysis

| Analyte(s) | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Reference |

|---|---|---|---|---|---|

| This compound | HPLC-UV | Not Specified (r²=0.9998) | Not Specified | Not Specified | nih.gov |

| Warfarin & Hydroxywarfarin Enantiomers | Chiral LC-MS/MS | 1.00-800 (for 7- & 10(R)-OH-warfarin) | 1.0 (for 7- & 10(R)-OH-warfarin) | Satisfactory | nih.gov |

| Warfarin & Hydroxywarfarin Enantiomers | Chiral MEKC-MS/MS | 10-1000 (for 4'-OH-WAR) | 10 (for 4'-OH-WAR) | ≤ 10.1 | nih.gov |

| (R)- & (S)-Warfarin | Chiral HPLC-UV | 12.5-2500 | 12.5 | 2.4 - 10.9 | nih.gov |

| Hydroxywarfarins | LC-MS/MS QTrap | Not Specified | ~0.32 - 0.97 (1-3 nM) | Not Specified | nih.gov |

In Vitro and Preclinical Metabolic Disposition Studies of 3 Hydroxywarfarin

Metabolic Profiling in Recombinant Enzyme Systems and Subcellular Fractions (e.g., Microsomes, Cytosol)

The biotransformation of warfarin (B611796) is significantly influenced by cytochrome P450 (CYP) enzymes, which are primarily located in the microsomal fraction of liver cells. researchgate.netnih.gov Warfarin is administered as a racemic mixture of R- and S-enantiomers, each following distinct metabolic pathways. wikipedia.orgtandfonline.com The S-enantiomer is predominantly metabolized by CYP2C9 to 7-hydroxywarfarin (B562546), while the R-enantiomer is a substrate for several CYPs, including CYP3A4 which forms 10-hydroxywarfarin (B562548). wikipedia.orgtandfonline.com

The formation of 3'-hydroxywarfarin occurs via the reduction of the R-enantiomer of warfarin. nih.govplos.org In vitro studies utilizing subcellular fractions are crucial for elucidating these pathways. Pooled human liver cytosolic fractions, for instance, serve as a valuable tool for screening the reduction of warfarin and its metabolites. frontiersin.org These cytosolic preparations contain reductases, such as carbonyl reductase 1 (CBR1) and aldo-keto reductase family 1 member C3 (AKR1C3), which are responsible for the formation of warfarin alcohols. frontiersin.org

Recombinant enzyme systems, which express a single type of enzyme, allow for the precise characterization of an enzyme's role in a specific metabolic reaction. nih.govnih.gov Studies using recombinant CYPs have been instrumental in defining the specific enzymes responsible for the various hydroxylated metabolites of warfarin. nih.gov While the focus is often on oxidative metabolism, these systems can also be used to understand the enzymes involved in reductive pathways.

Kinetic parameters for the formation of various hydroxylated warfarin metabolites have been determined using human liver microsomes. tandfonline.comnih.gov These studies often involve incubating the substrate (warfarin) with microsomes and measuring the rate of metabolite formation. While direct kinetic data for this compound formation in these systems is less commonly reported than for the major hydroxylated metabolites, the principles of these assays are applicable.

Table 1: Key Enzymes and Subcellular Fractions in Warfarin Metabolism

| Enzyme/System | Location/Type | Primary Role in Warfarin Metabolism | Relevant Metabolite(s) |

|---|---|---|---|

| CYP2C9 | Microsomal | Oxidation of S-warfarin | 7-hydroxywarfarin |

| CYP3A4 | Microsomal | Oxidation of R-warfarin | 10-hydroxywarfarin |

| Cytosolic Reductases (e.g., CBR1, AKR1C3) | Cytosolic | Reduction of R-warfarin | This compound, Warfarin alcohols |

| Human Liver Microsomes (HLM) | Subcellular Fraction | In vitro model for Phase I oxidative metabolism | Hydroxywarfarins |

| Human Liver Cytosol (HLC) | Subcellular Fraction | In vitro model for reductive metabolism | Warfarin alcohols, Hydroxywarfarin alcohols |

| Recombinant Enzymes | In vitro System | Study of specific enzyme pathways | Specific metabolites of interest |

Kinetic Studies in Liver Perfusion Models and Isolated Hepatocytes

To bridge the gap between subcellular fractions and in vivo conditions, more complex in vitro systems like isolated hepatocytes and liver perfusion models are employed. These models maintain the cellular architecture and the interplay between Phase I and Phase II metabolic enzymes.

Isolated hepatocytes, particularly from rats and humans, have been used extensively to study warfarin metabolism. nih.govresearchgate.net Primary cultures of adult rat hepatocytes have been instrumental in investigating the Phase II conjugation of warfarin and its hydroxylated metabolites. nih.gov In such systems, hepatocytes are incubated with the parent drug, and the formation of various metabolites, including conjugates, is monitored over time. nih.gov Studies with cryopreserved human hepatocytes have been used to determine the kinetic parameters of metabolite formation for S-warfarin, providing data that is often more predictive of in vivo human clearance. researchgate.net Furthermore, investigations in human hepatocyte suspensions have demonstrated that drug-drug interactions can alter metabolic pathways, such as the observed increase in 4'- and 10-hydroxywarfarin formation in the presence of quinidine. researchgate.net

Ex vivo liver perfusion models offer an even more physiologically relevant system for studying hepatic clearance, biliary excretion, and drug-drug interactions. tno-pharma.com While specific data on this compound kinetics in liver perfusion models is not detailed in the reviewed literature, these models are capable of providing comprehensive data on the hepatic disposition of drugs and their metabolites.

Table 2: In Vitro Models for Studying Warfarin Metabolism Kinetics

| Model | Key Features | Information Gained |

|---|---|---|

| Isolated Hepatocytes (Rat, Human) | Intact cell system with Phase I and II enzymes. nih.govresearchgate.net | Metabolite profiles, conjugation pathways, kinetic parameters (Km, Vmax), prediction of in vivo clearance. nih.govresearchgate.net |

| Liver Perfusion (e.g., Porcine) | Preserves liver architecture and blood flow. tno-pharma.com | Hepatic clearance, biliary excretion, drug-drug interactions, spatial distribution of metabolism. tno-pharma.com |

Comparative Metabolism across Species in Preclinical Models

Significant interspecies differences exist in the metabolism of warfarin, which complicates the extrapolation of animal data to humans. researchgate.netscience.gov Preclinical studies comparing metabolism across various species are therefore essential.

Notable differences have been observed between rats and avian species. researchgate.netresearchgate.net Kinetic analyses using liver microsomes from chicken, crow, mallard, and ostrich have revealed large variations in metabolic capacity. science.gov In vivo studies in chickens identified 4'-hydroxywarfarin (B562543) as the predominant excreted metabolite, a finding consistent with their in vitro microsomal data. science.govresearchgate.net

To better predict human metabolism, chimeric mice with humanized livers (containing transplanted human hepatocytes) have been developed. nih.gov Studies with S-warfarin in these chimeric mice showed a metabolic profile similar to that reported in humans, with S-7-hydroxywarfarin being the main urinary metabolite. nih.gov In contrast, control mice primarily formed S-4'-hydroxywarfarin, highlighting the species difference and the utility of the chimeric model. nih.gov While these studies focused on hydroxylated metabolites, they underscore the importance of selecting appropriate animal models for preclinical research. The metabolism in rats has also been a focus, with rat hepatocytes being used to characterize Phase II metabolic pathways. nih.gov

Table 3: Species-Specific Warfarin Metabolites in Preclinical Models

| Species | Primary Warfarin Metabolite(s) Observed | Model/System Used |

|---|---|---|

| Chicken | 4'-Hydroxywarfarin science.govresearchgate.net | In vivo excretion, Liver microsomes |

| Rat | 4'-, 6-, and 7-Hydroxywarfarin and their conjugates nih.gov | Isolated hepatocytes |

| Chimeric Mouse (with human hepatocytes) | S-7-Hydroxywarfarin nih.gov | In vivo (urine) |

| Control Mouse | S-4'-Hydroxywarfarin nih.gov | In vivo (urine) |

Further Metabolism of this compound (e.g., Glucuronidation, Reduction)

Following its formation, this compound, like other primary metabolites of warfarin, can undergo further biotransformation, primarily through Phase II conjugation reactions or additional reduction. researchgate.netfrontiersin.org

In addition to conjugation, hydroxywarfarins can be further reduced at their C11 carbonyl group to form hydroxywarfarin alcohols. frontiersin.org This reaction is catalyzed by cytosolic reductases. frontiersin.org While this is a potential pathway for all hydroxywarfarins, the reduction of 10-hydroxywarfarin is considered to be the most efficient and potentially clinically relevant among them. frontiersin.org The formation of these secondary metabolites represents an alternative clearance pathway that may compete with glucuronidation. frontiersin.org

While the specific further metabolism of this compound is not explicitly detailed, its structural similarity to other warfarin metabolites suggests it could be a substrate for these same glucuronidation and reduction pathways.

Synthetic Chemistry Approaches for 3 Hydroxywarfarin Research Reference Materials

Chemical Synthesis of 3'-Hydroxywarfarin and its Enantiomers

The synthesis of this compound, as a reference standard, can be approached through methods analogous to those used for warfarin (B611796) and its other hydroxylated derivatives. As this compound is a primary metabolite of the R-enantiomer of warfarin, its synthesis often involves strategies that introduce a hydroxyl group onto the 3-position of the phenyl substituent. nih.gov

One common synthetic strategy for warfarin derivatives involves the Michael addition of 4-hydroxycoumarin (B602359) to a substituted benzylideneacetone (B49655). For this compound, this would typically involve the reaction between 4-hydroxycoumarin and a benzylideneacetone derivative where the phenyl ring is substituted with a hydroxyl group at the 3'-position, which may require a protecting group during the reaction.

The synthesis of the individual (R)- and (S)-enantiomers of this compound is critical for studying stereospecific metabolism and activity. Two primary strategies are employed:

Resolution of Racemic Mixtures: A racemic mixture of this compound can be synthesized and then separated into its constituent enantiomers. Chiral chromatography, particularly Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, is a highly effective technique for this purpose. waters.comresearchgate.net This method has been successfully applied to separate the enantiomers of warfarin and its other hydroxylated metabolites. waters.comresearchgate.net

Asymmetric Synthesis: This approach aims to directly synthesize a specific enantiomer, thereby avoiding the need for a resolution step. Organocatalytic methods have been developed for the asymmetric synthesis of warfarin itself, utilizing chiral amines or imidazolidine (B613845) catalysts to achieve high enantiomeric excess. philarchive.org Similar principles can be applied to the synthesis of this compound by using a chiral catalyst to control the stereochemistry of the Michael addition.

The table below summarizes chromatographic methods used for the separation of warfarin and its hydroxylated metabolites, which are applicable to this compound enantiomers.

Table 1: Chromatographic Techniques for Enantiomeric Separation of Warfarin Analogs

| Technique | Column Example | Mobile Phase Components | Key Advantage | Reference |

|---|---|---|---|---|

| Supercritical Fluid Chromatography (SFC) | CHIRALPAK OD-H | CO₂, Methanol (B129727), Isopropylamine | High efficiency, fast separation | researchgate.net |

| UltraPerformance Convergence Chromatography (UPC²) | ACQUITY UPC² Trefoil CEL1 | CO₂, Methanol, Ammonium Formate (B1220265) | Rapid resolution of multiple enantiomers | waters.com |

Isotopic Labeling Strategies for Metabolic Tracing Studies

Isotopically labeled compounds are indispensable tools for quantitative bioanalysis (e.g., as internal standards in mass spectrometry) and for studying the mechanisms of drug metabolism. Stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) are commonly incorporated into the molecular structure. ckisotopes.com

For this compound, labeling strategies often involve the synthesis of the molecule using a precursor that already contains the isotopic label. For instance, to produce a deuterium-labeled version, a deuterated benzaldehyde (B42025) could be used as a starting material in a condensation reaction.

A key application of isotopic labeling is in mechanistic studies of metabolic reactions. For example, the synthesis of 4'-deuterowarfarin was used to investigate the enzymatic hydroxylation by Cunninghamella bainieri, a microbial model for mammalian metabolism. lookchem.com The study found a high degree of deuterium retention in the 4'-hydroxywarfarin (B562543) product. This phenomenon, known as the "NIH Shift," is characteristic of a cytochrome P-450-mediated hydroxylation that proceeds through an arene oxide intermediate. lookchem.com Similar studies using 3'-deuterowarfarin could confirm the specific enzymatic pathways responsible for the formation of this compound.

The use of labeled analogues, such as 4'-Hydroxywarfarin-d₄, as internal standards in quantitative assays improves the accuracy and precision of measurements by correcting for sample loss during extraction and for variations in instrument response. medchemexpress.com

Purification and Characterization of Research Standards

Following synthesis, rigorous purification and characterization are required to confirm the identity, purity, and concentration of the this compound research standard.

Purification: The primary method for purifying synthetic this compound is chromatography.

Thin-Layer Chromatography (TLC): Preparative TLC can be used for small-scale purification, where the fluorescent band corresponding to the compound is physically isolated from the plate. cloudfront.net

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for both purification and analysis. Reversed-phase columns are typically used, with a mobile phase consisting of an aqueous buffer (often with a pH modifier like phosphoric acid) and an organic solvent such as acetonitrile (B52724). nih.govresearchgate.net The fraction containing the pure compound is collected for use.

Supercritical Fluid Chromatography (SFC): As noted, SFC is particularly valuable for purifying and separating chiral compounds. hpst.cz

Characterization: A combination of spectroscopic methods is employed to unequivocally identify the purified compound and determine its structure.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to study its fragmentation patterns, which provides structural confirmation. lookchem.comcloudfront.net It is a core technique for identifying metabolites.

Ultraviolet (UV) Absorption Spectroscopy: The characteristic chromophore of the coumarin (B35378) ring system provides a distinct UV absorption spectrum, which is used for initial identification and quantification. cloudfront.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural information, allowing for the precise assignment of all atoms within the molecule.

Circular Dichroism (CD) and Polarimetry: For enantiomerically pure standards, CD spectroscopy and polarimetry are used to confirm the absolute configuration ((R) or (S)) by comparing the experimental data with calculated spectra or known standards. researchgate.net

The table below outlines the analytical methods used to characterize hydroxywarfarin standards.

Table 2: Analytical Methods for Characterization of Hydroxywarfarin Standards

| Method | Purpose | Information Obtained | Reference |

|---|---|---|---|

| Mass Spectrometry (MS) | Identification & Confirmation | Molecular weight, fragmentation pattern | lookchem.comcloudfront.nethpst.cz |

| UV Spectroscopy | Identification & Quantification | Absorption maxima (λmax) | cloudfront.net |

| HPLC | Purity & Quantification | Retention time, peak area, purity assessment | nih.govnih.gov |

| NMR Spectroscopy | Structural Elucidation | Chemical structure, atom connectivity | lookchem.com |

| Circular Dichroism (CD) | Stereochemical Assignment | Absolute configuration of enantiomers | researchgate.net |

Computational and Structural Biology Insights into 3 Hydroxylation

Molecular Docking and Dynamics Simulations of Warfarin-CYP Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of substrates like warfarin (B611796) to enzymes such as CYP2C9. researchgate.netfrontiersin.orgfrontiersin.org These methods provide insights into the binding affinities, specific amino acid interactions, and conformational changes that govern the regioselectivity of hydroxylation. researchgate.netnih.gov

Studies using molecular docking have identified key amino acid residues within the CYP2C9 active site that are crucial for warfarin binding. researchgate.net For instance, residues like Phe100 and Ala103 have been identified as important for the enzyme-substrate complex. researchgate.net MD simulations have further revealed that while the core of the CYP2C9 protein is stable, surface elements are mobile, which can lead to the formation of channels allowing substrate access to the active site. researchgate.net

Although the crystal structure of the CYP2C9-warfarin complex shows the substrate at a distance from the heme group, suggesting an unproductive binding state, MD simulations have successfully modeled more favorable conformations. researchgate.net These simulations have shown that warfarin can be positioned closer to the heme, allowing for hydroxylation at the 6- and 7-positions, which aligns with experimental findings on regioselectivity. researchgate.net

Furthermore, computational studies have explored the impact of single nucleotide polymorphisms (SNPs) in the CYP2C9 gene on warfarin metabolism. nih.govbenthamdirect.com MD simulations of CYP2C9 variants, such as R144C and I359L, have demonstrated significant conformational changes that can alter the enzyme's structural activity and stability, thereby impairing its function. nih.govbenthamdirect.com These simulations can help explain the altered metabolic activity observed in individuals with these genetic variants. For example, in silico modeling of CYP2C92 and CYP2C93 variants showed a disruption of hydrogen bonding with warfarin and an increased distance between the C7 position of S-warfarin and the heme iron, which likely impairs 7-hydroxylation. researchgate.net

Table 1: Key Findings from Molecular Docking and Dynamics Simulations of Warfarin-CYP2C9 Interactions

| Computational Method | Key Findings | References |

|---|---|---|

| Molecular Docking | Identified key residues like Phe100 and Ala103 in the active site. Predicted a binding energy of -10.2 kcal/mol for the CYP2C9-warfarin complex. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Revealed a stable protein core with mobile surface elements, forming substrate access channels. Modeled productive binding poses of warfarin near the heme, explaining 6- and 7-hydroxylation. | researchgate.net |

| MD Simulations of CYP2C9 Variants | Showed significant conformational changes in R144C and I359L mutants, impairing enzyme function. Demonstrated that CYP2C9*2 and *3 variants disrupt hydrogen bonding and increase the distance to the heme iron, impairing 7-hydroxylation. | nih.govbenthamdirect.comresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hydroxylation Site Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. uma.ptnih.govmdpi.com In the context of warfarin metabolism, QSAR models have been developed to predict the inhibition of CYP2C9 and to understand the structural features that determine the site of hydroxylation. uma.ptnih.gov

Early QSAR studies on CYP2C9 inhibitors of (S)-warfarin 7-hydroxylation suggested the importance of an aromatic interaction site and two electrostatic interaction sites for binding. mdpi.com Three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), have been used to describe compounds that inhibit (S)-warfarin 7-hydroxylation. uma.pt These models can provide predictions of inhibitory constants (Ki). uma.pt

Pharmacophore models generated using software like Catalyst have identified common structural features of CYP2C9 inhibitors, which typically include at least one hydrophobic region and two hydrogen bond acceptor/donor regions. nih.gov For a set of 29 inhibitors of (S)-warfarin 7-hydroxylation, a Catalyst model yielded a correlation coefficient (r) of 0.89 between observed and predicted inhibition. nih.gov Such models are valuable for predicting the potential of new drug candidates to interact with CYP2C9. nih.gov

While much of the QSAR work has focused on the inhibition of 7-hydroxylation, the principles and methods are applicable to predicting the likelihood of hydroxylation at other positions, including the 3'-position. By analyzing the structural and electronic properties of warfarin and its analogs, QSAR can help to identify the determinants that favor one hydroxylation site over another.

Table 2: QSAR Models for CYP2C9 Interactions with Warfarin and Its Inhibitors

| QSAR Model Type | Application | Key Findings/Performance | References |

|---|---|---|---|

| General QSAR | Inhibition of (S)-warfarin metabolism | Indicated the presence of an aromatic and two electrostatic interaction sites. | mdpi.com |

| CoMFA | Inhibition of (S)-warfarin 7-hydroxylation | Described inhibitory compounds and allowed for the prediction of Ki values. | uma.pt |

| 3D-QSAR (Catalyst) | Inhibition of (S)-warfarin 7-hydroxylation | Identified a pharmacophore with one hydrophobic and two hydrogen bond acceptor/donor regions. Achieved a correlation (r) of 0.89 for a set of 29 inhibitors. | nih.gov |

Enzyme Active Site Characterization and Substrate Specificity Modeling

The characterization of the CYP2C9 active site is fundamental to understanding its substrate specificity and the regioselectivity of warfarin hydroxylation. acs.orgbiorxiv.orgnih.gov The active site of CYP2C9 is known to be flexible, allowing it to accommodate a variety of substrates. researchgate.net

Crystal structures of CYP2C9 complexed with (S)-warfarin have implicated a cluster of three phenylalanine residues (F100, F114, and F476) in ligand binding. acs.org Site-directed mutagenesis studies have been crucial in elucidating the specific roles of these residues. For example, mutating F114 to leucine (B10760876) (F114L) significantly reduced (S)-warfarin metabolism and altered the metabolite profile, leading to metabolism on the C-9 phenyl ring for the first time. acs.orgcapes.gov.br This suggests that F114 plays a key role in orienting the warfarin molecule for hydroxylation at the typical positions and acts as a π-stacking anchor. capes.gov.br

Modeling studies combined with experimental data have shown that the catalytically productive binding modes of different substrates are not necessarily superimposable. acs.org The differential interactions of mutants with various substrates underscore the complexity of substrate recognition and orientation within the active site. acs.org For instance, the F476W mutant dramatically increased the efficiency of (S)-warfarin metabolism while decreasing it for another substrate, (S)-flurbiprofen. acs.org

The location of polymorphic sites within the CYP2C9 gene can also affect the enzyme's catalytic activity. ashpublications.org For example, codon 208 is located in the F helix and is directed toward the active site, and substitutions at this position may influence warfarin metabolism. ashpublications.org

Prediction of Metabolic Fate and Stereoselectivity through Computational Methods

Computational methods are increasingly used to predict the metabolic fate of drugs, including the stereoselectivity of reactions like warfarin hydroxylation. nih.govmdpi.com The metabolism of warfarin is both regio- and stereoselective. nih.govdrugbank.com CYP2C9 is the primary enzyme responsible for the 6- and 7-hydroxylation of the more potent S-enantiomer of warfarin. drugbank.com

Computational models can help dissect the complex interplay of different metabolic pathways. nih.gov For instance, a murine haplotype-based computational genetic analysis was used to identify genetic factors regulating warfarin metabolism, successfully pinpointing the role of Cyp2c enzymes in the 7-hydroxylation pathway. nih.gov

A publicly available "Rainbow Model" for metabolism has been used to predict the likelihood of reduction at the C11 carbonyl of warfarin and its hydroxy-metabolites. frontiersin.org Although this specific model does not consider chirality, it demonstrates the potential of computational tools to rank the likelihood of different metabolic reactions. frontiersin.org Such predictive models, when refined to incorporate stereoselectivity, will be invaluable for forecasting the complete metabolic profile of drugs like warfarin, including the formation of 3'-hydroxywarfarin.

Future Research Trajectories and Methodological Advancements

Elucidation of Unidentified Minor Metabolic Pathways of 3'-Hydroxywarfarin

While the primary routes of warfarin (B611796) metabolism have been extensively studied, the subsequent metabolic pathways of its hydroxylated metabolites, including this compound, are less characterized. Future research will focus on identifying and characterizing these minor pathways, which could have significant implications for drug efficacy and safety.

One area of investigation is the further processing of this compound through Phase II conjugation reactions. These reactions, which include glucuronidation and sulfation, are crucial for increasing the water solubility of metabolites and facilitating their excretion. Studies have shown that other hydroxywarfarin isomers undergo conjugation, and it is plausible that this compound is also a substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). Identifying the specific UGT and SULT isoforms responsible for this compound conjugation will be a key research objective.

Another potential minor metabolic pathway is the reduction of the carbonyl group in the side chain of hydroxywarfarins to form corresponding alcohol metabolites. Research has demonstrated the reduction of other hydroxywarfarins to hydroxywarfarin alcohols. Investigating whether this compound undergoes similar reductive metabolism by cytosolic reductases could reveal a previously underappreciated clearance pathway.

Furthermore, the discovery that the fungus Cunninghamella elegans can metabolize warfarin to produce this compound suggests the existence of novel metabolic routes that may have mammalian analogues. Exploring microbial models of metabolism could provide clues to as-yet-unidentified minor metabolic pathways in humans.

Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling

A thorough understanding of the metabolic fate of this compound relies on the ability to accurately and sensitively detect and quantify it and its downstream metabolites in complex biological matrices. The development of advanced analytical techniques is paramount to achieving comprehensive metabolite profiling.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the analysis of warfarin and its metabolites. Future advancements in this area will likely focus on enhancing the sensitivity and specificity of these methods to detect and quantify even trace levels of minor metabolites of this compound. Chiral LC-MS/MS methods are particularly important for distinguishing between the different enantiomers of warfarin and its metabolites, which can have different pharmacological activities and metabolic profiles.

Untargeted metabolomics approaches, utilizing high-resolution mass spectrometry, offer a hypothesis-free way to discover novel metabolites and metabolic pathways. By comparing the metabolomes of individuals with different genetic backgrounds or those co-administered with other drugs, researchers can identify previously unknown metabolites of this compound and gain insights into the factors that influence its metabolism.

The following table summarizes key analytical techniques and their future applications in this compound research:

| Analytical Technique | Application in this compound Research | Future Advancements |

|---|---|---|

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantitative analysis of this compound and its known metabolites in biological samples. | Increased sensitivity for detecting trace-level metabolites, development of high-throughput methods for large-scale studies. |

| Chiral Liquid Chromatography-Tandem Mass Spectrometry (Chiral LC-MS/MS) | Separation and quantification of the enantiomers of this compound and its metabolites. | Improved chiral stationary phases for better resolution of stereoisomers. |

| High-Resolution Mass Spectrometry (HRMS) | Untargeted metabolomics for the discovery of novel, unidentified metabolites of this compound. | Enhanced data processing software for more efficient identification of unknown compounds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of novel metabolites and characterization of metabolic pathways. | Increased sensitivity and the development of novel pulse sequences for complex mixture analysis. |

Integration of Multi-Omics Data for Systems-Level Understanding of Metabolism

To gain a comprehensive and systems-level understanding of this compound metabolism, it is crucial to integrate data from multiple "omics" platforms. This approach allows researchers to connect genetic variations with changes in gene expression, protein levels, and metabolite concentrations, providing a more complete picture of the factors that govern drug metabolism and response.

Pharmacogenomics has already made significant strides in explaining the interindividual variability in warfarin response, with polymorphisms in the CYP2C9 and VKORC1 genes being well-established determinants of dose requirements. Future research will expand upon this by integrating pharmacogenomic data with transcriptomics, proteomics, and metabolomics data.

For instance, transcriptomic studies can reveal how genetic variants in regulatory regions of genes encoding drug-metabolizing enzymes and transporters affect their expression levels. Proteomic analyses can then quantify the levels of these proteins, providing a more direct measure of metabolic capacity. Metabolomic profiling can subsequently link these molecular changes to alterations in the concentrations of this compound and its metabolites. A pharmacoepigenomics informatics pipeline has been proposed to discover both known and novel pharmacogenomic variants related to warfarin response.

The following table outlines the different omics technologies and their potential contributions to a systems-level understanding of this compound metabolism:

| Omics Technology | Contribution to Understanding this compound Metabolism |

|---|---|

| Pharmacogenomics | Identifies genetic variants in drug-metabolizing enzymes (e.g., CYPs, UGTs) and transporters that influence the pharmacokinetics of this compound. |

| Transcriptomics | Quantifies the expression levels of genes involved in the metabolism and transport of this compound, providing insights into regulatory mechanisms. |

| Proteomics | Measures the abundance of proteins (enzymes, transporters) directly involved in the metabolic pathways of this compound. |

| Metabolomics | Provides a snapshot of the metabolic state by quantifying this compound and its various metabolites, offering a direct readout of metabolic pathway activity. |

Advancements in Computational Tools for Predictive Metabolism and Enzyme Engineering

Computational tools are becoming increasingly indispensable in the field of drug metabolism. These tools can be used to predict the metabolic fate of compounds, understand the impact of genetic variations on enzyme function, and even design novel enzymes with desired properties.

Molecular docking and dynamics simulations are powerful computational techniques that can provide insights into how this compound interacts with metabolizing enzymes at the atomic level. These methods can be used to predict the preferred binding orientation of the substrate in the enzyme's active site and to understand how mutations can alter enzyme function. This knowledge is crucial for interpreting the functional consequences of genetic polymorphisms and for guiding enzyme engineering efforts.

Enzyme engineering, particularly through directed evolution, holds promise for creating novel biocatalysts with tailored specificities and improved catalytic efficiencies. By introducing mutations into the genes encoding cytochrome P450 enzymes, such as CYP2C9, it may be possible to generate variants with altered substrate specificity, potentially leading to the production of specific warfarin metabolites for research purposes or even for therapeutic applications. Computational enzyme design is another emerging field that could be applied to engineer enzymes for specific metabolic transformations of this compound.

Q & A

Q. How is 3'-Hydroxywarfarin quantified in clinical research settings, and what analytical methods ensure specificity?

this compound is quantified using high-performance liquid chromatography (HPLC) with UV detection at 280 nm. The method involves:

- C18 column separation and a ternary isocratic pump system for resolving warfarin metabolites .

- Internal standardization with Coumatetralyl to correct for matrix effects .

- Validation via calibration curves (linear range: 0.1–10 µg/mL) and sample preparation using liquid-liquid extraction with diethyl ether .

This method achieves >98% recovery and minimizes interference from structurally similar metabolites like 7-hydroxywarfarin .

Q. What is the relationship between this compound serum levels and INR values in stable anticoagulation therapy?

In stabilized patients, this compound shows a weak but significant correlation with INR (r² = 0.0362, p = 0.028). However, combining it with warfarin serum levels strengthens the association (r² = 0.0455, p = 0.0137), suggesting synergistic anticoagulant effects . Notably, warfarin dosage alone correlates poorly with INR (r² = 0.0041, p = 0.463), highlighting the metabolite's independent contribution .

Q. How do CYP2C9 and VKORC1 polymorphisms influence warfarin dosing and this compound dynamics?

- VKORC1 (-1173 C>T): Patients with the TT genotype require 30% lower warfarin doses than CC carriers due to reduced vitamin K epoxide reductase activity (p = 0.033) .

- **CYP2C92/3 variants: Slow metabolizers exhibit prolonged warfarin half-life, leading to higher this compound accumulation and INR instability .

Genotyping these loci using SNaPshot multiplex PCR improves dose prediction models .

Advanced Research Questions

Q. How does multivariate analysis clarify this compound's contribution to INR variability compared to warfarin?

Multivariate regression models reveal that This compound is the sole significant predictor of INR (p = 0.0021), while warfarin loses significance after adjustment. This is attributed to the metabolite's direct anticoagulant activity and its role as a proxy for warfarin's cumulative exposure . Methodologically, models must account for covariates like age, concurrent medications, and genotype to avoid confounding .

Q. What methodological challenges arise in longitudinal studies assessing this compound kinetics during warfarin initiation?

Key challenges include:

- Frequent dose adjustments disrupting steady-state metabolite levels, necessitating ≥5 consecutive controls (c0–c4) over ~29 days to capture stabilization .

- Non-linear pharmacokinetics in early therapy, requiring mixed-effects models to handle inter-individual variability .

- Temporal decay of correlations: Warfarin-INR associations weaken post-c1 (p > 0.05), whereas this compound maintains significance at c4 (r² = 0.2157, p = 0.0005) .

Q. How can contradictory correlations between warfarin metabolites and INR be resolved in pharmacogenetic studies?

- Stratification by genotype: VKORC1 CC carriers show stronger warfarin-INR correlations than TT patients, independent of this compound levels .

- Time-resolved analysis: this compound's delayed accumulation explains its stronger late-phase correlation (c4) compared to warfarin .

- Exclusion of outliers: Removing patients with INR > 3.35 or <1.99 improves model accuracy .

Q. What analytical strategies differentiate this compound from structurally similar metabolites in complex biological matrices?

- Chiral chromatography: Highly sulfated β-cyclodextrin (HS-β-CD) in capillary electrophoresis resolves enantiomers with >90% resolution .

- Tandem mass spectrometry (LC-MS/MS): MRM transitions (e.g., m/z 309 → 163 for this compound) enhance specificity over 6-/7-hydroxywarfarin .

- Isotopic labeling: Stable isotope dilution (e.g., deuterated warfarin) minimizes matrix effects in HPLC quantification .

Q. How do enzyme inhibition studies inform pharmacokinetic interactions between warfarin and this compound?

- CYP2C9 inhibition: 8- and 4'-hydroxywarfarin act as mixed inhibitors (Ki = 5–10 µM), reducing S-warfarin clearance and potentiating INR elevation .

- Competitive binding assays: this compound's lower albumin affinity (vs. warfarin) increases free plasma concentration, enhancing anticoagulant effects .

Q. Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.